molecular formula C6H8BrN3O B2985681 4-bromo-N'-methyl-1H-pyrrole-2-carbohydrazide CAS No. 923676-53-3

4-bromo-N'-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B2985681
CAS No.: 923676-53-3
M. Wt: 218.054
InChI Key: GETDXXVADGWYDH-UHFFFAOYSA-N
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Description

4-Bromo-N'-methyl-1H-pyrrole-2-carbohydrazide is a brominated heterocyclic organic compound that contains a pyrrole ring substituted with a bromo group and a methyl group, as well as a carbohydrazide functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromo-1H-pyrrole-2-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with methyl hydrazine to form the carbohydrazide derivative.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions, with a suitable solvent such as dichloromethane (DCM) and a base like triethylamine to neutralize the HCl byproduct.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity.

Types of Reactions:

  • Oxidation: The pyrrole ring can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed on the bromo group or the carbohydrazide moiety.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation Products: Pyrrole-2-carboxylic acid derivatives.

  • Reduction Products: Reduced bromo derivatives or hydrazine derivatives.

  • Substitution Products: Hydroxylated or aminated pyrrole derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-N'-methyl-1H-pyrrole-2-carbohydrazide is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.

Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research has explored its application in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrrole-2-carboxamide: Similar structure but lacks the carbohydrazide group.

  • 4-Bromo-N-methyl-1H-pyrrole-2-carbonitrile: Similar pyrrole core but different functional group.

Properties

IUPAC Name

4-bromo-N'-methyl-1H-pyrrole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-8-10-6(11)5-2-4(7)3-9-5/h2-3,8-9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETDXXVADGWYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=O)C1=CC(=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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